methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Imidazo[4,5-c]pyridine: Known for its pharmacological potential and synthetic versatility.
Pyrido[2,3-c]pyridazine: Exhibits unique structural features and biological activities.
Uniqueness
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride stands out due to its specific substitution pattern and the presence of a carboxylate ester group, which can influence its reactivity and biological activity .
Properties
CAS No. |
2694734-56-8 |
---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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